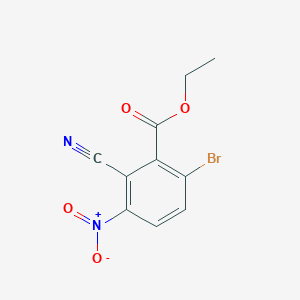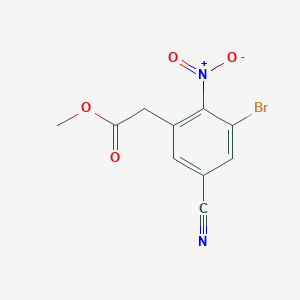![molecular formula C18H19N3O2S B1450830 5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1450830.png)
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Overview
Description
FL-411, also known as Bromodomain-containing protein 4 inhibitor 1, is a potent and selective inhibitor of Bromodomain-containing protein 4. It has an inhibitory concentration (IC50) of 0.43 micromolar for Bromodomain-containing protein 4. This compound is primarily used in scientific research for its ability to induce autophagy-associated cell death by blocking the interaction between Bromodomain-containing protein 4 and AMP-activated protein kinase .
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(3h)-One, also known as FL-411, is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.
Mode of Action
FL-411 acts as a potent and selective inhibitor of BRD4 . It binds to the bromodomains of BRD4, blocking its interaction with acetylated histones and transcription factors . This disruption prevents BRD4 from recruiting positive transcription elongation factor b (P-TEFb) to the transcription start site, thereby inhibiting the transcription of downstream genes .
Biochemical Pathways
By inhibiting BRD4, FL-411 impacts several biochemical pathways. Notably, it induces ATG5-dependent autophagy-associated cell death (ACD) by blocking the interaction between BRD4 and AMP-activated protein kinase (AMPK) . This action activates the AMPK-mTOR-ULK1-modulated autophagic pathway in breast cancer cells .
Result of Action
FL-411’s inhibition of BRD4 leads to significant molecular and cellular effects. It shows antiproliferative activity and induces autophagy in MCF-7 breast cancer cells . It also displays low toxicity against MCF10A cells, a non-tumorigenic human breast epithelial cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FL-411 involves several steps, including the formation of the core structure and the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor molecule to form the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one core.
Introduction of functional groups: Functional groups such as hydroxyl and methyl groups are introduced through various chemical reactions, including nucleophilic substitution and oxidation.
Industrial Production Methods
Industrial production of FL-411 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the precursor molecules are synthesized in batches.
Purification: The synthesized compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions
FL-411 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in FL-411 can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols from ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of FL-411 with different functional groups, which can be used for further research and development .
Scientific Research Applications
FL-411 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bromodomain-containing protein 4 and its effects on various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of Bromodomain-containing protein 4 in cell proliferation and autophagy.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly breast cancer, due to its ability to induce autophagy-associated cell death.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Bromodomain-containing protein 4
Comparison with Similar Compounds
FL-411 is unique in its high selectivity and potency as a Bromodomain-containing protein 4 inhibitor. Similar compounds include:
Bromosporine: A broad-spectrum bromodomain inhibitor with less selectivity compared to FL-411.
I-BET151: Another Bromodomain-containing protein 4 inhibitor, but with different selectivity and potency profiles.
JQ1: A well-known Bromodomain-containing protein 4 inhibitor, but with a different mechanism of action and selectivity
FL-411 stands out due to its specific inhibition of Bromodomain-containing protein 4 and its ability to induce autophagy-associated cell death, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-9-6-11(7-10(2)15(9)22)16-19-17(23)14-12-4-5-21(3)8-13(12)24-18(14)20-16/h6-7,22H,4-5,8H2,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJZRFLBUBYEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B1450759.png)

![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)


![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)

